3-Adamantan-1-yl-2-amino-propionic acid

Lipophilicity Hydrophobic parameter Amino acid side chain

3-Adamantan-1-yl-2-amino-propionic acid, widely referred to as adamantylalanine (Ada), is a synthetic, non-proteinogenic α-amino acid featuring a bulky, spherical adamantane (tricyclo[3.3.1.1³·⁷]decane) substituent at the β-carbon. Its structural hallmark is the combination of an amino acid backbone—enabling standard peptide bond formation—with an exceptionally large, rigid, and highly lipophilic side chain that exceeds the hydrophobic volume of all twenty natural amino acids.

Molecular Formula C13H21NO2
Molecular Weight 223.316
CAS No. 95975-81-8
Cat. No. B2380308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Adamantan-1-yl-2-amino-propionic acid
CAS95975-81-8
Molecular FormulaC13H21NO2
Molecular Weight223.316
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N
InChIInChI=1S/C13H21NO2/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-11H,1-7,14H2,(H,15,16)
InChIKeyZAQXSMCYFQJRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Adamantan-1-yl-2-amino-propionic acid (Adamantylalanine): A Non-Natural Amino Acid Building Block for Drug Discovery and Peptide Engineering


3-Adamantan-1-yl-2-amino-propionic acid, widely referred to as adamantylalanine (Ada), is a synthetic, non-proteinogenic α-amino acid featuring a bulky, spherical adamantane (tricyclo[3.3.1.1³·⁷]decane) substituent at the β-carbon [1]. Its structural hallmark is the combination of an amino acid backbone—enabling standard peptide bond formation—with an exceptionally large, rigid, and highly lipophilic side chain that exceeds the hydrophobic volume of all twenty natural amino acids [1]. Originally conceived as a ‘fat’ or ‘super’ analogue of leucine and phenylalanine for structure-activity relationship (SAR) studies, adamantylalanine has been employed to probe steric and hydrophobic requirements in neuropeptide receptors, proteasome active sites, and antimicrobial peptide scaffolds [2]. The compound is available in both L- and D-enantiomeric forms via asymmetric synthesis, making it a chiral building block of defined absolute configuration for rational drug design [2].

Why Generic Amino Acid Isosteres Cannot Replace 3-Adamantan-1-yl-2-amino-propionic acid in Structure-Focused Research and Procurement


Substituting 3-adamantan-1-yl-2-amino-propionic acid with a seemingly analogous non-natural amino acid—such as neopentylglycine, tert-butylglycine, or even the similarly bulky carboranylalanine—can produce fundamentally divergent biological outcomes [1]. While all these residues are hydrophobic, adamantylalanine’s lipophilicity is approximately two orders of magnitude greater than that of tryptophan, the most lipophilic coded amino acid, and its spherical, rigid adamantane cage imposes unique steric constraints not mimicked by flexible aliphatic or planar aromatic side chains [1]. In opioid receptor pharmacology, replacing L-adamantylalanine with the flexible L-neopentylglycine at position 5 of enkephalin analogues preserves activity, whereas the rigid adamantylalanine abolishes it, demonstrating that hydrophobicity alone is an insufficient predictor of receptor engagement [2]. Similarly, within the bortezomib pharmacophore, adamantylalanine substitution at P2 yields proteasome inhibitors with off-rates distinct from those of both the parent boronate and carboranylalanine congeners [3]. These structure-specific effects mean that procurement of adamantylalanine cannot be reduced to selecting any ‘bulky hydrophobic amino acid’; the precise three-dimensional and physicochemical signature of the adamantane cage is integral to the observed biological phenotype.

Quantitative Differentiation Evidence for 3-Adamantan-1-yl-2-amino-propionic acid (Adamantylalanine) Relative to Closest Analogs


Lipophilicity of Adamantylalanine Exceeds That of Tryptophan by Two Orders of Magnitude

The lipophilicity of adamantylalanine, as determined by the octanol/water partition coefficient of its N-acetyl amino acid amide derivative, is approximately 100-fold (2 orders of magnitude) greater than that of tryptophan, the most lipophilic among the twenty standard proteinogenic amino acids [1]. Carboranylalanine exhibits comparably extreme lipophilicity, while neopentylglycine and tert-butylglycine are substantially less lipophilic, placing adamantylalanine in a distinct physicochemical class alongside carboranylalanine [1].

Lipophilicity Hydrophobic parameter Amino acid side chain

Adamantylalanine-Containing Bortezomib Analogue Exhibits Increased Proteasome Off-Rate Relative to Bortezomib

When adamantylalanine is incorporated at the P2 position of the proteasome inhibitor bortezomib (replacing the native L-leucine), the resulting boron-containing peptidomimetic retains potent, cell-permeable proteasome inhibition but displays an increased dissociation rate (off-rate) compared to bortezomib [1]. This kinetic differentiation was observed in direct comparison with bortezomib and with the corresponding carboranylalanine-substituted analogue using competitive activity-based protein profiling (ABPP) in living cells [1].

Proteasome inhibitor Off-rate kinetics Bortezomib analogue

Gramicidin S Analogue GS4 with Adamantylalanine Shows Reduced Hemolytic Activity While Retaining Broad-Spectrum Antibacterial Potency

Incorporation of adamantylalanine into a cyclic decameric gramicidin S analogue (GS4) yielded a peptide with a hemolytic concentration (HC₅₀) of 5.20 ± 1.13 μM against human red blood cells [1]. In contrast, wild-type gramicidin S—a potent topical antibacterial agent—causes significant hemolysis at concentrations overlapping with its antibacterial range, limiting its systemic utility [1]. The adamantylalanine-modified GS4 maintains activity against both Gram-negative and Gram-positive bacteria, including multiple MRSA strains, while exhibiting 'virtually no toxicity within the same concentration range' [1].

Antimicrobial peptide Gramicidin S Hemolysis Structure-activity relationship

L-Adamantylalanine at Position 5 of Enkephalin Abolishes Opioid Activity Whereas L-Neopentylglycine Retains It

In a series of [D-Ala²]-enkephalin analogues, substitution of the C-terminal leucine (position 5) with L-adamantylalanine resulted in complete loss of opioid receptor activity, measured by inhibition of electrically evoked contractions of the guinea pig ileum and mouse vas deferens, as well as by naloxone displacement in rat brain homogenates [1]. By contrast, substitution with L-neopentylglycine—a sterically less demanding, flexible hydrophobic amino acid—at the same position preserved receptor binding and functional activity [1]. This demonstrates that the extreme bulk and rigidity of the adamantane cage, rather than mere hydrophobicity, governs receptor incompatibility at this site.

Opioid receptor Enkephalin analogue Structure-activity relationship Steric effect

Enantioselective Asymmetric Strecker Synthesis Enables Procurement of Both L- and D-Adamantylalanine in High Enantiomeric Purity

A robust enantioselective route to both L- and D-adamantylalanine has been developed using an asymmetric Strecker reaction on Ellman's tert-butyl sulfinimines, yielding the target amino acids in high chemical and optical purity [1]. This synthetic accessibility contrasts with earlier racemic syntheses that required resolution steps, and with carboranylalanine, whose synthesis involves handling of decaborane and presents greater scale-up challenges [1]. The tert-butyl sulfinimine methodology provides adamantylalanine at scales suitable for solid-phase peptide synthesis and medicinal chemistry campaigns [1].

Asymmetric synthesis Enantiomeric purity Non-natural amino acid Strecker reaction

High-Value Application Scenarios for 3-Adamantan-1-yl-2-amino-propionic acid in Drug Discovery and Chemical Biology


Proteasome Inhibitor Lead Optimization: Engineering Dissociation Kinetics via P2 Substitution

Medicinal chemistry teams optimizing boron-containing proteasome inhibitors can use adamantylalanine as a P2 residue to systematically vary target residence time. As demonstrated by de Bruin et al., substituting the native leucine of bortezomib with adamantylalanine increases the off-rate from the β5 subunit while preserving nanomolar potency [1]. This kinetic modulation is valuable for developing next-generation proteasome inhibitors with altered pharmacodynamic profiles, particularly in contexts where prolonged target engagement causes dose-limiting toxicity.

Antimicrobial Peptide Engineering: Decoupling Antibacterial Activity from Host-Cell Toxicity

Incorporation of adamantylalanine into cyclic cationic antimicrobial peptides of the gramicidin S class enables the design of analogues that retain broad-spectrum antibacterial efficacy—including against MRSA—while drastically reducing hemolytic activity [2]. The HC₅₀ of 5.20 μM for the adamantylalanine-containing GS4 peptide establishes a therapeutic window absent in wild-type gramicidin S, supporting progression from topical antiseptic agents toward systemically administrable antibiotics [2].

GPCR Ligand SAR Studies: Probing Steric Tolerance in Opioid and Neuropeptide Receptors

The positional intolerance of L-adamantylalanine at position 5 of enkephalin analogues—where it abolishes activity while the flexible neopentylglycine is tolerated—makes it an indispensable tool for mapping the steric boundary of opioid receptor binding pockets [3]. Researchers can use adamantylalanine as a ‘steric probe’ to distinguish receptor subtypes and to validate computational docking models, with the assurance that the observed effects arise from the adamantane cage geometry rather than from incremental hydrophobicity differences.

Hydrophobic Anchor Design for Membrane-Targeted Peptide Therapeutics

With a lipophilicity exceeding that of tryptophan by approximately two orders of magnitude, adamantylalanine serves as a membrane-anchoring residue in peptide drug conjugates and cell-penetrating peptides [4]. Its rigid, spherical adamantane group inserts into lipid bilayers with predictable orientation, providing a more defined anchor geometry than flexible aliphatic chains. This property is exploited in the design of lipopeptide vaccines, antimicrobials, and targeted protein degradation (PROTAC) linker systems where membrane proximity is required.

Quote Request

Request a Quote for 3-Adamantan-1-yl-2-amino-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.